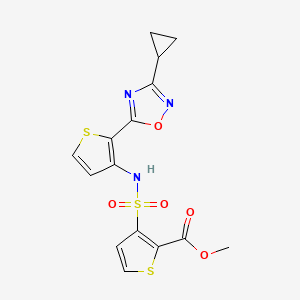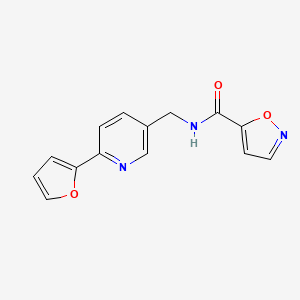![molecular formula C18H21FN2O2 B2514864 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide CAS No. 2202199-22-0](/img/structure/B2514864.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide is a small molecule drug that has shown potential in various scientific research applications. It is a bicyclic compound with a carboxamide group and a fluoro-substituted phenyl ring. The compound is also known as ABT-639 and is being developed by AbbVie Inc., a research-based biopharmaceutical company.2.2]octane-2-carboxamide.
作用機序
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide blocks T-type calcium channels by binding to the voltage sensor of the channel. The binding of the compound to the channel prevents the channel from opening and conducting calcium ions. This leads to a decrease in neuronal excitability, hormone secretion, and cardiac function.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has a high affinity for T-type calcium channels and is selective for these channels over other calcium channels. In vivo studies have shown that the compound can reduce neuronal excitability, hormone secretion, and cardiac function. The compound has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has several advantages for lab experiments. The compound is highly selective for T-type calcium channels and has a high affinity for these channels. This makes it an excellent tool for studying the role of T-type calcium channels in various physiological processes. However, the compound has some limitations as well. The compound is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide. One direction is to study the compound's effects on different types of T-type calcium channels. There are three subtypes of T-type calcium channels, and it is not yet clear how selective N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide is for each subtype. Another direction is to study the compound's effects on different physiological processes. For example, the compound's effects on pain, anxiety, and depression could be studied in more detail. Finally, the compound's safety and efficacy in humans need to be studied further to determine its potential as a therapeutic agent.
合成法
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has been described in a patent filed by AbbVie Inc. The synthesis involves the reaction of 4-fluoro-3-nitrobenzoic acid with propargylamine to obtain 4-fluoro-3-(prop-2-ynylamino)benzoic acid. The next step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2,2,2-trifluoroethyl isocyanate to obtain the corresponding urea. Finally, the bicyclic ring system is formed by reacting the urea with cyclohexanone in the presence of a Lewis acid catalyst. The product is then purified by column chromatography to obtain N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide.
科学的研究の応用
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has been shown to be a potent and selective blocker of T-type calcium channels. T-type calcium channels are low voltage-activated calcium channels that play a crucial role in various physiological processes such as neuronal excitability, hormone secretion, and cardiac function. Therefore, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide has potential applications in various fields such as neuroscience, endocrinology, and cardiology.
特性
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-2-17(22)21-16-10-13(7-8-15(16)19)20-18(23)14-9-11-3-5-12(14)6-4-11/h2,7-8,10-12,14H,1,3-6,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWLPDHPJYGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CC3CCC2CC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)


![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)


![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)